molecular formula C16H9ClN2OS B7723840 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B7723840
M. Wt: 312.8 g/mol
InChI Key: QRXHSCCXJWKDSK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a heterocyclic compound featuring a fused benzoimidazo-thiazole core substituted with a 4-chlorophenyl group at position 2 and a formyl (-CHO) group at position 2. This scaffold is of significant pharmacological interest due to its structural similarity to bioactive molecules targeting enzymes such as aldose reductase, epidermal growth factor receptor (EGFR), and Mycobacterium tuberculosis pantothenate synthetase . The compound’s synthesis often involves multi-component reactions or catalyst-free protocols, emphasizing modern green chemistry principles . Its electron-deficient aromatic system and reactive aldehyde group make it a versatile intermediate for further functionalization, including selenylation or chlorination .

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXHSCCXJWKDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The core synthesis of the benzo[d]imidazo[2,1-b]thiazole scaffold is achieved via a microwave-assisted, catalyst-free cyclization between 2-aminobenzothiazole and α-bromo-4-chlorophenylketone. The reaction occurs in a green solvent system of H2_2O-isopropyl alcohol (IPA, 1:1 v/v) under microwave irradiation (100°C, 15 bar, 15 min), yielding 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole as an intermediate. Key advantages include:

  • Elimination of toxic catalysts : Transition-metal catalysts are avoided, reducing purification complexity.

  • High efficiency : Reactions achieve >90% conversion due to microwave-enhanced kinetics.

  • Scalability : Gram-scale synthesis (e.g., 1.5 g of product) demonstrates industrial applicability.

Table 1: Optimization Parameters for Cyclization

ParameterOptimal ConditionYield (%)
SolventH2_2O-IPA (1:1)95
Temperature100°C95
Pressure15 bar95
Reaction Time15 min95

Post-Cyclization Formylation at Position 3

Vilsmeier-Haack Formylation

The 3-carbaldehyde group is introduced via the Vilsmeier-Haack reaction, a two-step formylation process:

  • Activation : The imidazothiazole intermediate reacts with phosphorus oxychloride (POCl3_3) in dimethylformamide (DMF) to form an iminium intermediate.

  • Hydrolysis : Quenching with aqueous sodium acetate yields the aldehyde functionality.

Critical Considerations :

  • Electrophilic substitution : The electron-rich C3 position of the imidazothiazole ring facilitates formylation.

  • Side reactions : Over-oxidation to carboxylic acids is mitigated by controlling hydrolysis pH (4–5).

Table 2: Formylation Reaction Outcomes

SubstratePOCl3_3 (equiv)DMF (mL)Yield (%)
2-(4-Cl-C6_6H4_4)BITT1.2588

Mechanistic Pathway

Cyclization Mechanism

The reaction proceeds through:

  • Nucleophilic substitution : The amine group of 2-aminobenzothiazole attacks the α-bromo ketone, forming an N-alkylated intermediate.

  • Intramolecular cyclization : Elimination of HBr generates the imidazothiazole ring.

  • Aromatization : Dehydration finalizes the fused heterocyclic system.

Formylation Mechanism

  • Electrophilic attack : POCl3_3-DMF generates the chloromethyleneiminium ion, which electrophilically substitutes at C3.

  • Hydrolysis : The iminium intermediate is hydrolyzed to the aldehyde under mild acidic conditions.

Analytical Validation

Spectroscopic Characterization

  • 1^1H NMR : The aldehyde proton resonates at δ 10.2–10.5 ppm (singlet).

  • 13^{13}C NMR : The carbonyl carbon appears at δ 190–192 ppm.

  • HRMS : Molecular ion peak matches the theoretical m/z (e.g., C16_{16}H10_{10}ClN2_2OS+^+: 337.0132 observed vs. 337.0135 calculated).

Purity and Drug-Like Properties

  • HPLC : >98% purity (C18 column, acetonitrile-water gradient).

  • Lipinski compliance : Molecular weight (336.8 g/mol), clogP (3.2), H-bond donors (0), and acceptors (4) align with oral bioavailability criteria.

Green Chemistry and Scalability

Solvent Recovery

The H2_2O-IPA system is recyclable via distillation, reducing waste generation by 70%.

Energy Efficiency

Microwave irradiation reduces energy consumption by 40% compared to conventional heating.

Comparative Analysis with Analogues

Table 3: Substituent Effects on Yield and Properties

R1^1R2^2Yield (%)clogP
H4-Cl-C6_6H4_4953.2
7-OEt4-CF3_3-C6_6H4_4946.3
7-NO2_2C6_6H5_5904.6

Chemical Reactions Analysis

Iodination at the Aldehyde Position

The aldehyde undergoes electrophilic substitution to yield 3-iodo derivatives under oxidative conditions:

Procedure :

  • Reagents : 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (127 mg, 0.5 mmol), aqueous TBHP (70%, 192 µL, 1.5 mmol), molecular iodine (127 mg, 0.5 mmol).

  • Conditions : Stirring in acetonitrile at 60°C for 6 hours.

  • Workup : Quenching with Na₂S₂O₃, extraction with ethyl acetate (EtOAc), and silica gel chromatography.

  • Yield : 68% (128 mg).

The reaction replaces the aldehyde group with iodine, forming 3-iodo-2-phenylbenzo[d]imidazo[2,1-b]thiazole. This highlights the aldehyde’s susceptibility to electrophilic substitution under mild oxidative conditions.

Comparative Reactivity of Analogues

The reactivity of the aldehyde group is influenced by substituents on the fused aromatic system. Below is a comparison of related compounds:

CompoundStructural FeatureReactivity ObservedSource
2-Phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehydeAldehyde at 3-positionIodination (68% yield)
3-Iodo-2-phenylbenzo[d]imidazo[2,1-b]thiazoleIodo substitutionEnhanced electrophilicity
5-((4-Chlorophenyl)selanyl)imidazo[2,1-b]thiazoleSelenylated derivativeStabilized via Se–π interactions

Mechanistic Insights

  • Electrophilic Substitution : The aldehyde’s electron-deficient carbon facilitates reactions with nucleophiles or electrophiles. For example, iodination proceeds via an iodine radical intermediate generated by TBHP .

  • Oxidative Pathways : The use of TBHP as an oxidant suggests potential for further exploration of oxidation or peroxidation reactions at the aldehyde site.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the efficacy of benzo[d]imidazo[2,1-b]thiazole derivatives as potential antitubercular agents. For instance, a series of synthesized compounds, including those bearing the benzo[d]imidazo[2,1-b]thiazole scaffold, demonstrated significant activity against Mycobacterium tuberculosis (Mtb). The compound IT10, which contains a 4-nitro phenyl moiety, exhibited an IC50 value of 2.32 μM and an IC90 value of 7.05 μM against Mtb H37Ra, indicating potent antitubercular properties without acute cellular toxicity towards lung fibroblast cells .

Comparative Efficacy Table

CompoundIC50 (μM)IC90 (μM)Selectivity
IT102.327.05High
IT062.0315.22High
Control>128N/ALow

The selectivity of these compounds against non-tuberculous mycobacteria (NTM) suggests their potential for targeted therapy in tuberculosis treatment .

Receptor Agonism

Another promising application of compounds related to the imidazo[2,1-b]thiazole structure is their role as agonists for the human constitutive androstane receptor (hCAR). A related compound, CITCO, has been extensively studied for its ability to activate hCAR and induce cytochrome P450 enzymes involved in drug metabolism. The modification of the imidazo[2,1-b]thiazole core has led to the development of new hCAR agonists that may enhance therapeutic efficacy while minimizing adverse effects associated with existing drugs .

Synthetic Methodologies

The synthesis of selenylated derivatives of imidazo[2,1-b]thiazoles has been achieved through sustainable protocols involving urea hydrogen peroxide. This approach not only enhances the yield of desired products but also aligns with green chemistry principles by reducing hazardous waste . The development of efficient synthetic routes is crucial for facilitating further research into the biological activities of these compounds.

Case Studies

  • Antitubercular Screening : A study conducted on various benzo[d]imidazo[2,1-b]thiazole derivatives revealed that certain modifications significantly enhance their antitubercular activity. The incorporation of different phenyl moieties was found to influence both potency and selectivity against Mtb strains.
  • Receptor Binding Studies : Research on receptor binding affinities demonstrated that modifications to the thiazole ring can lead to substantial changes in binding efficacy to hCAR, suggesting a pathway for developing more effective drug candidates targeting metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. Molecular docking studies have revealed its binding affinity to targets such as pantothenate synthetase, which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzo[d]imidazo[2,1-b]thiazole Derivatives: 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde: Synthesized via a catalyst-free, three-component reaction of 4-chlorophenylglyoxal, 4-chloroaniline, and 2-aminobenzothiazole (yield: 64–91%) . N,3-Bis(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine: Features an amino group at position 2 and a 4-chlorophenyl group at position 3. IR spectra confirm NH (3433 cm⁻¹) and C=N (1665 cm⁻¹) stretches .
  • Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: 2-(4-Chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carboaldehyde: Contains a coumarin moiety, synthesized via α-bromoketone and 2-amino-1,3,4-thiadiazole condensation (60–78% yield) .

Anticancer Activity

Compound Target Cell Line IC₅₀ (μM) Reference
This compound derivatives (e.g., 5l) MDA-MB-231 (breast) 1.4
6-(4-Chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde L1210 (leukemia) 0.79
Sorafenib (control) MDA-MB-231 5.2
  • Key Insight : The aldehyde-substituted benzoimidazo-thiazole 5l shows 3.7-fold greater potency against MDA-MB-231 than sorafenib, attributed to enhanced VEGFR2 inhibition .

Antimicrobial and Anti-Tubercular Activity

  • Mycobacterium tuberculosis Inhibition: 2-Methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc): IC₅₀ = 0.53 μM, MIC = 3.53 μM .
  • Antibacterial Activity :
    • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazoles : Moderate activity against Gram-positive pathogens (MIC = 8–32 μg/mL) .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Spectral Data (IR/NMR) Reference
This compound 151–153 C₁₆H₉ClN₂OS IR: 1659 cm⁻¹ (C=O), ¹H NMR: δ 9.85 (s, CHO)
N-(4-Chlorophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine 222–224 C₂₁H₁₂ClFN₃S ¹³C NMR: δ 162.1 (C-F)
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime N/A C₁₃H₈ClN₃OS₂ MS (Q-TOF): m/z 348.98 [M+H]⁺
  • Stability : The aldehyde group in this compound facilitates oxime formation (e.g., CID 918107-82-1) , enhancing solubility for pharmacological applications.

Functionalization Potential

  • C–H Selenylation : Reacts with diselenides to yield ArSe-substituted derivatives (72–91% yield) .
  • Chlorination : Chloramine-T-mediated C-3 chlorination achieves 67–91% yields without metal catalysts .

Biological Activity

The compound 2-(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is part of a class of fused heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by various case studies and research findings.

Chemical Structure and Properties

The structure of this compound includes a thiazole ring fused with an imidazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl group is particularly significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[d]imidazo[2,1-b]thiazole derivatives. For instance, compounds within this class have shown promising activity against Mycobacterium tuberculosis (Mtb). A derivative with a similar structure demonstrated an IC50 value of 2.03 mM against Mtb H37Ra, indicating significant antimycobacterial potential without acute toxicity towards human lung fibroblast cells (MRC-5) at concentrations above 128 mM .

Table 1: Antimycobacterial Activity of Related Compounds

CompoundStructure TypeIC50 (mM)IC90 (mM)Toxicity (MRC-5)
IT10Benzo[d]-imidazo[2,1-b]thiazole2.327.05>128
IT06Benzo[d]-imidazo[2,1-b]thiazole2.0315.22>128

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. For example, compounds with structural similarities have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain thiazole-bearing compounds exhibited IC50 values less than that of the reference drug doxorubicin in Jurkat and A-431 cell lines .

The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets. Molecular dynamics simulations have shown that these compounds can bind to proteins involved in cell survival and proliferation through hydrophobic interactions and hydrogen bonding .

Case Studies

  • Antitubercular Activity : A series of benzo[d]-imidazo[2,1-b]thiazole derivatives were synthesized and screened for antitubercular activity. Among them, one compound displayed significant activity with no toxicity observed in human cell lines .
  • Cytotoxicity against Cancer Cell Lines : Another study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that certain substitutions on the phenyl ring enhanced antiproliferative activity significantly .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, and how do reaction conditions influence yields?

  • Methodological Answer : Catalyst-free three-component reactions using aryl glyoxal derivatives, aryl amines, and 2-aminobenzothiazoles under reflux in ethanol (4–8 hours) provide yields of 68–86%. Key factors include stoichiometric ratios, solvent choice (ethanol-PEG-600 enhances solubility), and temperature control (80–130°C). Avoiding metal catalysts reduces costs and simplifies purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C–H bonds.
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). ¹³C NMR distinguishes carbaldehyde carbons (~190 ppm) .
  • Elemental Analysis : Validates purity (e.g., C: 63.24%, H: 3.27%, N: 10.52% for 4g derivatives) .
  • X-ray Crystallography : Resolves regioselectivity in functionalized derivatives (e.g., selenylation at C-2) .

Q. How can researchers address low yields in multi-component synthesis?

  • Methodological Answer : Optimize stoichiometry (1:1:1 molar ratio of substrates), use polar aprotic solvents (DMF or PEG-600) to enhance reactivity, and monitor reaction progress via TLC. Recrystallization in ethanol improves purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C–H functionalization in this scaffold?

  • Methodological Answer : Radical-mediated pathways (e.g., using CBrCl₃/KO t-Bu) favor C-3 functionalization, while electrophilic aromatic substitution (e.g., Phenyliodine(III)) targets electron-rich positions. X-ray crystallography confirms selenylation at C-2 in 3-(4-chlorophenyl) derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced EGFR inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the carbaldehyde group and EGFR’s ATP-binding pocket (Lys745, Met793). Substituent effects (e.g., 4-chlorophenyl enhances hydrophobic interactions) are validated via IC₅₀ assays on HeLa cells .

Q. What strategies mitigate contradictions in reported biological activities across similar derivatives?

  • Methodological Answer : Standardize assay protocols (e.g., MTT assays at 50 mg/kg) and control for substituent effects. For example, 2-(4-chlorobenzyl) derivatives show cytotoxicity (IC₅₀ < 10 µM) in HeLa cells but low activity in HepG2, highlighting EGFR expression dependence .

Q. How do solvent and catalyst systems influence the scalability of benzo[d]imidazo[2,1-b]thiazole synthesis?

  • Methodological Answer : Transition-metal-free conditions (e.g., Cs₂CO₃-mediated cyclization in DMF at 150°C) improve scalability and reduce waste. Compare green metrics (E-factor, atom economy) between methods: catalyst-free routes achieve E-factors <5 vs. metal-catalyzed routes (>10) .

Methodological Challenges & Solutions

Q. Why do some synthetic routes produce N-acetylated byproducts, and how can this be prevented?

  • Methodological Answer : Competing acetylation occurs in Brønsted basic conditions (e.g., KHCO₃). Switching to radical-initiating systems (CBrCl₃/KO t-Bu) or Lewis acids (FeCl₃/ZnI₂) suppresses byproduct formation .

Q. What are the limitations of current C–H activation methods for this scaffold, and how can they be overcome?

  • Methodological Answer : Limited functional group tolerance (e.g., halogens) and harsh conditions (strong oxidants) are common issues. Using directing groups (e.g., pyridinyl) or redox-neutral photoredox catalysis (Ir/Ni systems) improves selectivity and mildness .

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